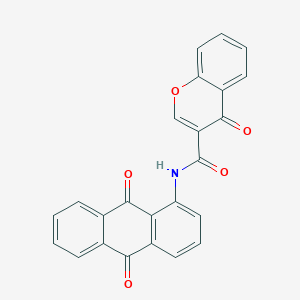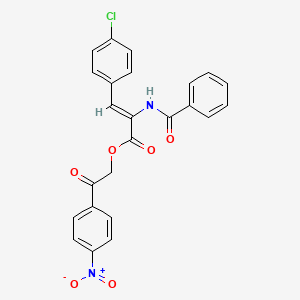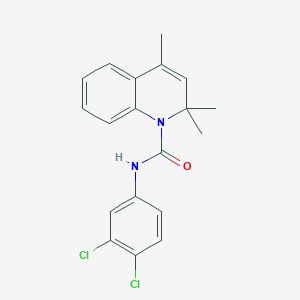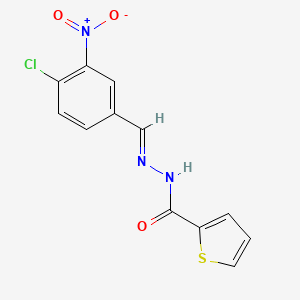![molecular formula C20H20N2O3S B11661889 (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11661889.png)
(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolone core, substituted with a dimethoxybenzylidene and a dimethylphenylamino group, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves a multi-step process. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxybenzylidene or dimethylphenylamino groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In the industrial sector, this compound may be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5Z)-5-(2,4-dimethoxybenzylidene)-2-aminothiazole
- (5Z)-5-(2,3-dimethylphenyl)amino-1,3-thiazol-4(5H)-one
- 2,4-dimethoxybenzaldehyde
Uniqueness
What sets (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H20N2O3S |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(2,3-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O3S/c1-12-6-5-7-16(13(12)2)21-20-22-19(23)18(26-20)10-14-8-9-15(24-3)11-17(14)25-4/h5-11H,1-4H3,(H,21,22,23)/b18-10- |
InChI-Schlüssel |
UOANGOJGUCZQAD-ZDLGFXPLSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/S2)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=C(C=C(C=C3)OC)OC)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-isopropylphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661812.png)
![N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B11661813.png)

![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661824.png)
![2-[N-(4-Methylphenyl)4-fluorobenzenesulfonamido]-N-[(pyridin-4-YL)methyl]acetamide](/img/structure/B11661830.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661845.png)



![N-[(E)-1-(4-fluorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B11661863.png)
![N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]butanamide](/img/structure/B11661868.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-phenyl-1-piperazinamine](/img/structure/B11661881.png)

![N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11661887.png)
